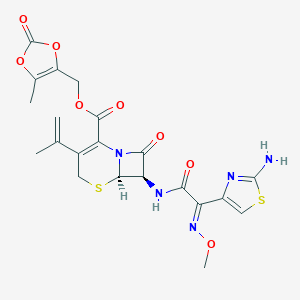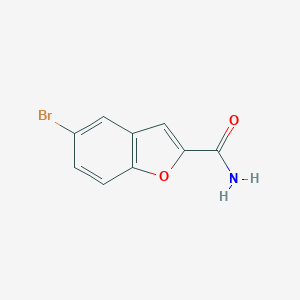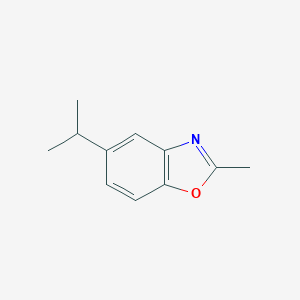
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is its versatility. The compound can be easily modified to improve its biological activity and selectivity. Additionally, the compound is relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a drug for the treatment of inflammatory diseases and cancer should be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for use in humans.
Conclusion:
In conclusion, 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound's versatility and ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand the compound's mechanism of action and to determine its suitability for use in humans.
Synthesis Methods
The synthesis of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole can be achieved through several methods. One of the most common methods is the reaction between 2-aminophenol and isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, which leads to the formation of the desired product. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
126892-00-0 |
|---|---|
Product Name |
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-4-5-11-10(6-9)12-8(3)13-11/h4-7H,1-3H3 |
InChI Key |
WNNGEWIOXOWYGE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
synonyms |
Benzoxazole, 2-methyl-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



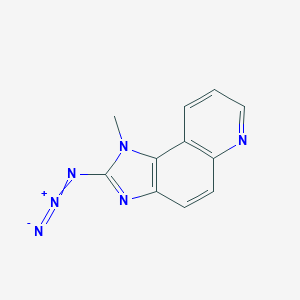
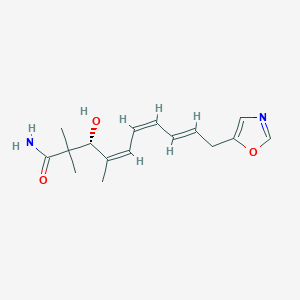
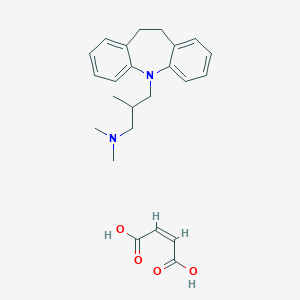
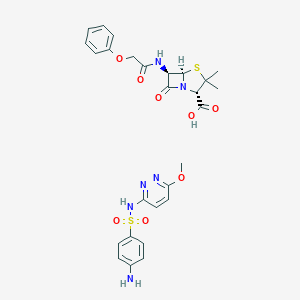
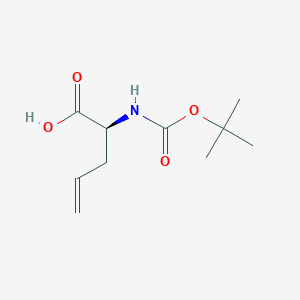
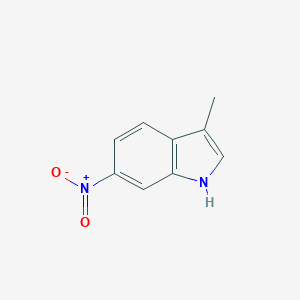
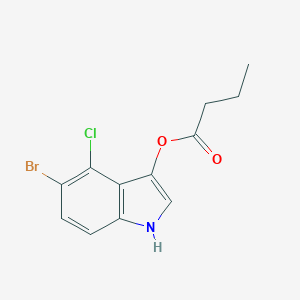

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
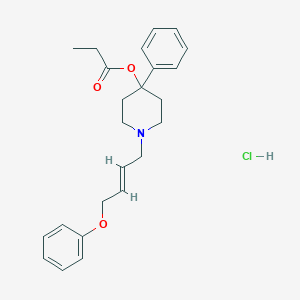
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
